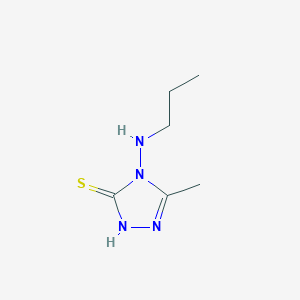

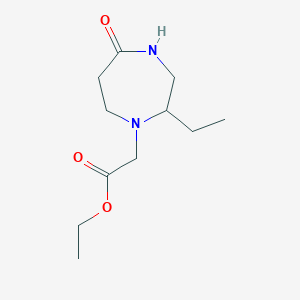

![molecular formula C21H32N2O3 B1327209 7-[3-(4-甲基哌嗪甲基)苯基]-7-氧代庚酸乙酯 CAS No. 898789-53-2](/img/structure/B1327209.png)

7-[3-(4-甲基哌嗪甲基)苯基]-7-氧代庚酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is not directly discussed in the provided papers. However, the papers do mention related compounds with similar structural motifs and functionalities. For instance, the first paper discusses Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, which is a molecule with acetylcholinesterase inhibition properties . The second paper describes the synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, which involves a complex synthetic route . These compounds share the ethyl ester functional group and are part of pharmaceutical research for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that require careful planning and execution. The second paper outlines a synthetic route that includes reduction, regioselective deprotonation, methylation, and a series of reactions to introduce a double bond . Although the exact synthesis of Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is not provided, similar synthetic strategies could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate can be complex, with multiple functional groups that may affect the molecule's reactivity and interaction with biological targets. The presence of an ethyl ester group is common in the discussed compounds, which could imply similar solubility and reactivity profiles .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and metabolism of related compounds are intricate and require precise control over reaction conditions. For example, the first paper mentions the stability of the molecule under various conditions and its metabolism in liver microsomes, indicating that the compound undergoes biotransformation . The second paper's synthetic route includes steps like selenation and syn-elimination, which are specific to the compound's structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are characterized by techniques such as RP-HPLC and LC-MS. The first paper provides a detailed bioanalytical method for the quantitative measurement of the molecule, including its stability and recovery rates . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmaceutical agent.

科学研究应用

合成和抗增殖活性

7-[3-(4-甲基哌嗪甲基)苯基]-7-氧代庚酸乙酯已在抗增殖活性的背景下进行了探索,特别是在合成对人上皮肺癌细胞表现出细胞毒性特性的化合物方面。例如,与 7-[3-(4-甲基哌嗪甲基)苯基]-7-氧代庚酸乙酯相关的化合物 2-金刚烷基 7-[(2-{[(2E)-3-(3-羟基-4-甲氧基苯基)-2-(3,4,5-三甲氧基苯基)丙-2-烯酰]氨基}乙基)氨基]-7-氧代庚酸乙酯的合成,对这些细胞表现出中等的细胞毒性,表明其在癌症研究中的潜力 (Nurieva 等人,2015)。

选择性水解过程

研究还集中在类似化合物的加水分解过程上。例如,研究了相关羧酸酯的水解的 pH 依赖性,证明了特定酯的选择性去除,这一过程在复杂有机化合物的合成中至关重要 (Chan 等人,2008)。

相关化合物的制备

已经研究了相关化合物的制备过程,这些化合物作为用于合成各种药物的中间体。这些过程通常涉及多个步骤,包括缩合和水解反应,突出了该化合物在合成有机化学中的重要性 (Zhang,2005)。

生物活性测试

已经测试了与 7-[3-(4-甲基哌嗪甲基)苯基]-7-氧代庚酸乙酯相关的化合物的生物活性,针对各种微生物,包括细菌和真菌。其中一些化合物表现出优异的杀菌性能,表明它们在抗菌应用中的潜力 (Youssef 等人,2011)。

杂环体系的合成

进一步的研究包括相关稠合杂环体系的合成,目的是探索它们的潜在生物活性。这些研究为药物化学领域做出了重大贡献 (Youssef 等人,2013)。

聚合物合成应用

该化合物还被用于合成用于制备嵌段共聚物的新型不对称双官能引发剂。该应用展示了其在聚合物化学领域的应用,为开发具有潜在工业应用的新材料做出了贡献 (Tunca 等人,2001)。

属性

IUPAC Name |

ethyl 7-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-3-26-21(25)11-6-4-5-10-20(24)19-9-7-8-18(16-19)17-23-14-12-22(2)13-15-23/h7-9,16H,3-6,10-15,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSWOBHBMALUDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643461 |

Source

|

| Record name | Ethyl 7-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate | |

CAS RN |

898789-53-2 |

Source

|

| Record name | Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)